Ethyl 3-chloro-1,2,4-oxadiazole-5-carboxylate
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Overview
Description
Ethyl 3-chloro-1,2,4-oxadiazole-5-carboxylate is a heterocyclic compound that belongs to the oxadiazole family. Oxadiazoles are five-membered rings containing one oxygen and two nitrogen atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 3-chloro-1,2,4-oxadiazole-5-carboxylate typically involves the cyclization of appropriate precursors. One common method is the reaction of ethyl chloroformate with amidoximes under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate cyclization .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the use of automated systems can ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions: Ethyl 3-chloro-1,2,4-oxadiazole-5-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols.
Oxidation and Reduction: The oxadiazole ring can be oxidized or reduced under specific conditions, leading to different derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like amines or thiols in the presence of a base.
Oxidation: Agents such as potassium permanganate or hydrogen peroxide.
Reduction: Catalysts like palladium on carbon (Pd/C) under hydrogen atmosphere.
Major Products:
- Substituted oxadiazoles with various functional groups depending on the nucleophile used.
- Oxidized or reduced derivatives of the original compound .
Scientific Research Applications
Ethyl 3-chloro-1,2,4-oxadiazole-5-carboxylate has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceuticals, including anti-infective agents.
Materials Science: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and other biological processes.
Mechanism of Action
The mechanism by which ethyl 3-chloro-1,2,4-oxadiazole-5-carboxylate exerts its effects depends on its application. In medicinal chemistry, it may interact with specific enzymes or receptors, inhibiting their activity. The oxadiazole ring can form hydrogen bonds and other interactions with biological targets, leading to its biological activity .
Comparison with Similar Compounds
1,2,3-Oxadiazole: Another regioisomer with different properties and reactivity.
1,2,5-Oxadiazole: Known for its stability and use in different applications.
1,3,4-Oxadiazole: Often used in pharmaceuticals and agrochemicals.
Uniqueness: Ethyl 3-chloro-1,2,4-oxadiazole-5-carboxylate is unique due to the presence of the chlorine atom, which allows for further functionalization.
Properties
IUPAC Name |
ethyl 3-chloro-1,2,4-oxadiazole-5-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5ClN2O3/c1-2-10-4(9)3-7-5(6)8-11-3/h2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XZSXGSNZVVLYLD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NC(=NO1)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.56 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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